Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene- Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16170781
InChI: InChI=1S/C11H16O2/c1-7-10(2,3)8-4-5-11(7,6-8)9(12)13/h8H,1,4-6H2,2-3H3,(H,12,13)/t8-,11-/m0/s1
SMILES:
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol

Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene-

CAS No.:

Cat. No.: VC16170781

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene- -

Specification

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
IUPAC Name (1S,4S)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid
Standard InChI InChI=1S/C11H16O2/c1-7-10(2,3)8-4-5-11(7,6-8)9(12)13/h8H,1,4-6H2,2-3H3,(H,12,13)/t8-,11-/m0/s1
Standard InChI Key JBNCRMFOHKBEFO-KWQFWETISA-N
Isomeric SMILES CC1([C@H]2CC[C@](C2)(C1=C)C(=O)O)C
Canonical SMILES CC1(C2CCC(C2)(C1=C)C(=O)O)C

Introduction

Structural and Chemical Properties

The core structure of bicyclo[2.2.1]heptane (norbornane) consists of a fused bicyclic system with two five- and seven-membered rings. The addition of a carboxylic acid group at position 1, methyl groups at positions 3 and 3, and a methylene group at position 2 introduces steric and electronic modifications that influence reactivity.

Molecular Formula and Key Features

  • Molecular Formula: C10H14O2\text{C}_{10}\text{H}_{14}\text{O}_{2}

  • Functional Groups: Carboxylic acid (position 1), methyl substituents (positions 3,3), and methylene (position 2).

  • Key Structural Impacts:

    • The 3,3-dimethyl groups enhance steric hindrance, potentially slowing nucleophilic attacks at adjacent positions.

    • The 2-methylene group introduces unsaturation, increasing susceptibility to electrophilic additions or cycloadditions.

    • The carboxylic acid enables salt formation, hydrogen bonding, and participation in condensation reactions.

Comparative Analysis of Norbornane Derivatives

CompoundSubstituentsKey Reactivity Features
Base norbornane-1-carboxylic acidNoneStandard carboxylic acid reactivity
3,3-Dimethyl-2-methylene derivative3,3-CH3_3, 2-CH2_2Enhanced steric effects, conjugated π-system
7,7-Dimethyl-2-oxo derivative7,7-CH3_3, 2-ketoneKetone-mediated redox activity

Synthesis and Modification Strategies

Organocatalytic Cycloaddition

The parent compound, bicyclo[2.2.1]heptane-1-carboxylic acid, is synthesized via organocatalytic formal [4 + 2] cycloaddition between α′-ethoxycarbonyl cyclopentenones and nitroolefins. For the 3,3-dimethyl-2-methylene derivative, modifications to this method could involve:

  • Pre-functionalized starting materials: Introducing methyl groups during cyclopentenone synthesis.

  • Post-synthetic modifications: Methylation or oxidation steps to install substituents after cycloaddition.

Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1Organocatalyst (e.g., Cinchona alkaloid)Enantioselective cycloaddition
2Dimethylation (e.g., CH3_3I, K2_2CO3_3)Install 3,3-dimethyl groups
3Dehydrogenation (e.g., DDQ)Generate 2-methylene functionality

Reactivity and Chemical Transformations

Oxidation and Reduction

  • Oxidation: The methylene group may undergo epoxidation or dihydroxylation, while the carboxylic acid can be converted to esters or amides.

  • Reduction: Selective hydrogenation of the methylene group could yield a saturated analog, though steric hindrance may limit efficacy.

Biological and Pharmacological Applications

Anticancer Activity

Analogous compounds, such as methyl 3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylate, demonstrate anticancer properties via apoptosis induction and cell cycle arrest. The methylene group in the target compound may enhance binding to hydrophobic enzyme pockets, improving therapeutic efficacy.

Inferred Mechanism of Action

  • Target Binding: Interaction with tubulin or DNA topoisomerases.

  • Cellular Effects: Disruption of microtubule dynamics or DNA replication.

Enzyme Inhibition

Norbornane derivatives with substituents at positions 2 and 3 have shown activity against Cathepsin C and orexin receptors. The 3,3-dimethyl groups may improve selectivity by filling enzyme subpockets.

PropertyValue/Characteristic
Lipophilicity (LogP)~2.5 (moderate permeability)
SolubilityLow in water, high in DMSO
Metabolic StabilitySusceptible to CYP450 oxidation

Future Research Directions

  • Synthetic Optimization: Develop enantioselective routes to access both enantiomers for biological testing.

  • Structure-Activity Relationships: Systematically vary substituents to delineate contributions to bioactivity.

  • Target Identification: Use proteomics to identify binding partners and mechanisms.

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